N-Boc-PEG7-alcohol
Overview
Description
N-Boc-PEG7-alcohol is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mechanism of Action
Target of Action
N-Boc-PEG7-alcohol is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these PROTACs and ADCs are designed to degrade or inhibit .
Mode of Action
This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, and the other end binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug is released to exert its cytotoxic effect .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific PROTAC or ADC that it is part of . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs directly to target cells, leading to cell death .
Pharmacokinetics
The hydrophilic peg spacer in the compound can increase solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs and ADCs.
Result of Action
The result of this compound’s action is the formation of PROTACs and ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to the inhibition of disease-related proteins or the death of disease cells .
Action Environment
The action of this compound, as part of PROTACs or ADCs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the Boc group can be deprotected under mild acidic conditions . Additionally, the presence of certain enzymes in the cellular environment can influence the cleavage of the linker and the release of the drug in ADCs .
Biochemical Analysis
Biochemical Properties
N-Boc-PEG7-alcohol is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . These compounds function by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG7-alcohol typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:
Bulk PEGylation: Large-scale PEGylation using high-purity PEG reagents.
Boc Protection: Efficient Boc protection using optimized reaction conditions to ensure high yield and minimal side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or mesyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Tosylates or mesylates.
Scientific Research Applications
N-Boc-PEG7-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Comparison with Similar Compounds
N-Boc-PEG4-alcohol: A shorter PEG chain variant with similar properties but reduced solubility.
N-Boc-PEG12-alcohol: A longer PEG chain variant with increased solubility and flexibility.
N-Fmoc-PEG7-alcohol: Uses a different protecting group (Fmoc) for the amino functionality.
Uniqueness: N-Boc-PEG7-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYKHCLPZWXBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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